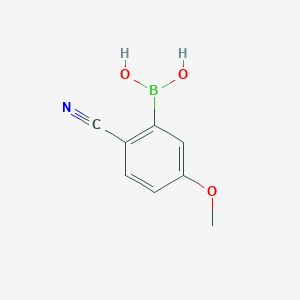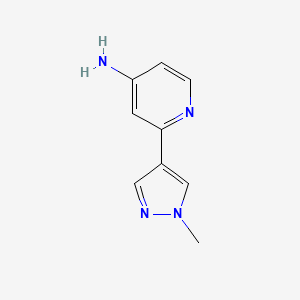
1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with an aminoacetyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidin-3-one with an aminoacetyl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Scientific Research Applications
1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminoacetyl)pyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound shares the pyrrolidinone ring structure but lacks the aminoacetyl group, resulting in different chemical properties and reactivity.
Pyrrolidin-2,5-dione: This compound has an additional carbonyl group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H11ClN2O2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
1-(2-aminoacetyl)pyrrolidin-3-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h1-4,7H2;1H |
InChI Key |
JGVDFAASDFQGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


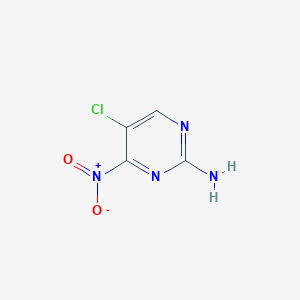
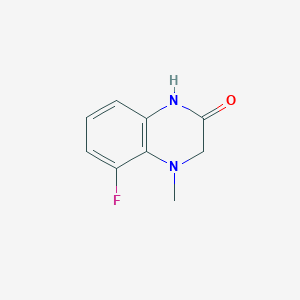
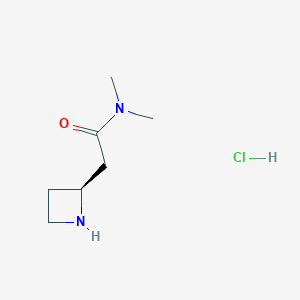
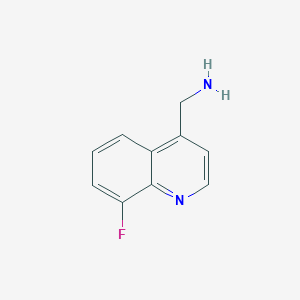

![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
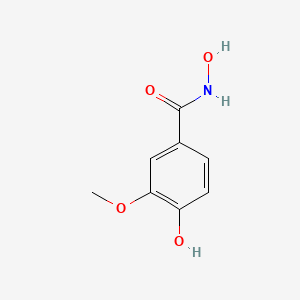
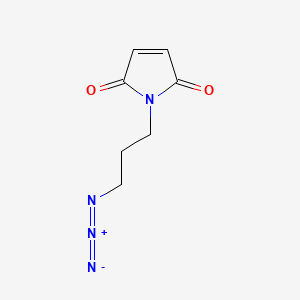
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
